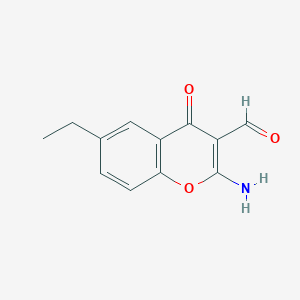

2-Amino-6-ethyl-3-formylchromone

Description

Significance of the Chromone (B188151) Heterocyclic System in Chemical Research

The chromone (4H-chromen-4-one) framework, a benzopyran derivative with a ketone group on the pyran ring, is a cornerstone in heterocyclic chemistry. ijrar.orgijmrset.com This scaffold is ubiquitous in nature, particularly in plants, where its derivatives contribute to pigmentation and offer protection from UV radiation and fungal pathogens. ijmrset.com In the realm of chemical research, chromones are recognized as "privileged structures," serving as versatile templates for designing therapeutically significant molecules. nih.gov

The inherent chemical properties of the chromone ring system have propelled its use as a fundamental building block in organic synthesis. nih.gov Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. ijrar.org This wide range of biological activities has cemented the chromone scaffold's importance in medicinal chemistry and drug discovery, stimulating continuous research into novel synthetic derivatives. ijrar.orgijmrset.comnih.gov The structural versatility of chromones allows for modifications that can lead to compounds with high selectivity for specific biological targets, making them invaluable in the development of new therapeutic agents. researchgate.netresearchgate.net

Structural Overview and Functional Group Characteristics of 2-Amino-3-formylchromones

2-Amino-3-formylchromones are a specific class of chromone derivatives characterized by a bicyclic system where a benzene (B151609) ring is fused to a γ-pyrone ring. amerigoscientific.com The key defining features are an amino group (-NH₂) at the C2 position and a formyl (aldehyde, -CHO) group at the C3 position.

The strategic placement of these functional groups makes 2-amino-3-formylchromone (B160151) a highly versatile intermediate in organic synthesis. chemimpex.com

The Aldehyde Group: The formyl group is highly reactive and serves as a key site for derivatization. It readily undergoes condensation reactions with various nucleophiles, such as primary amines to form Schiff bases, and can be oxidized or reduced. This reactivity allows for the construction of a diverse library of molecules.

The Amino Group: The amino group at the C2 position influences the electronic properties of the chromone ring.

The Chromone Core: The core structure itself can participate in various reactions, including multicomponent reactions (MCRs) that enable the efficient synthesis of complex molecules in a single step. nih.gov

The combination of these groups on a stable heterocyclic scaffold provides a robust template for generating compound libraries with potential therapeutic applications, particularly in the fields of anticancer and anti-inflammatory drug development. chemimpex.com

Research Context and Specific Focus on 2-Amino-6-ethyl-3-formylchromone

Research on 2-amino-3-formylchromone derivatives often centers on their utility as precursors for more complex, biologically active molecules. chemimpex.comsigmaaldrich.com The general structure is a valuable starting point for creating compounds for target identification and biomarker development in medicinal chemistry.

The specific compound, this compound, is a derivative where an ethyl group is substituted at the C6 position of the benzene ring. This substitution is significant as modifications on the benzene portion of the chromone scaffold are a common strategy to modulate the biological activity of the resulting compounds.

While much of the available literature discusses the broader class of 3-formylchromones, specific reactions involving the 6-ethyl substituted variant have been documented. For instance, the reaction of 6-ethyl-3-formylchromone (B1349945) with cyanoacetamide has been shown to yield different products depending on the reaction conditions. A brief reflux produces 2-cyano-3-(6-ethyl-(4-oxo-4H-1-benzopyran-3-yl)acrylamide, while prolonged reflux can lead to further transformations. mdpi.com This highlights how the 6-ethyl derivative serves as a specific building block for synthesizing more complex heterocyclic systems. mdpi.com

Below is a table detailing some key properties and identifiers for the parent compound, 2-Amino-3-formylchromone.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-oxochromene-3-carbaldehyde | nih.gov |

| Molecular Formula | C₁₀H₇NO₃ | sigmaaldrich.com |

| Molecular Weight | 189.17 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 61424-76-8 | chemimpex.comsigmaaldrich.com |

| Melting Point | 249 °C (decomposes) | sigmaaldrich.com |

| Appearance | Solid | N/A |

The following table presents an example of a reaction involving a substituted 3-formylchromone, demonstrating the utility of these compounds as synthetic intermediates.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Source |

| 6-ethyl-3-formylchromone | Cyanoacetamide | Reflux (5 min) | 2-cyano-3-(6-ethyl-(4-oxo-4H-1-benzopyran-3-yl)acrylamide | 42% | mdpi.com |

Structure

3D Structure

Properties

CAS No. |

68301-76-8 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-amino-6-ethyl-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(15)9(6-14)12(13)16-10/h3-6H,2,13H2,1H3 |

InChI Key |

GBVNVSIAAXOVNQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 2 Amino 6 Ethyl 3 Formylchromone and Its Analogs

Nucleophilic Reactivity at Electrophilic Centers (C-2, C-4, Formyl Carbonyl)

The electron-deficient nature of the C-2, C-4, and formyl carbon atoms in 2-amino-3-formylchromone (B160151) and its analogs dictates their reaction pathways with nucleophiles. nih.govnih.gov The presence of an amino group at the C-2 position modulates the electrophilicity of the pyrone ring, influencing the regioselectivity of nucleophilic attack. While the amino group at C-2 reduces the electrophilicity of this position compared to the unsubstituted 3-formylchromone, reactions can still be directed to this site under specific conditions.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles readily react with 2-amino-3-formylchromone derivatives, primarily targeting the highly reactive formyl group. These reactions lead to the formation of various nitrogen-containing heterocyclic compounds.

The condensation of 2-amino-3-formylchromone and its analogs with primary amines is a fundamental reaction that yields Schiff bases or imines. tandfonline.com This reaction typically involves the nucleophilic attack of the primary amine on the formyl carbon, followed by dehydration. For instance, 2-amino-3-formylchromone reacts with (R)-2-amino-2-phenylethanol to form a chiral Schiff base ligand. sigmaaldrich.com Similarly, reactions with other primary amines, such as 5-chloro-2-phenoxy-phenylamine and 2-phenoxy-phenylamine, lead to the formation of the corresponding imines. researchgate.net The formation of these imines can be influenced by the reaction conditions. For example, the reaction of 3-formylchromones with 2-aminobenzothiazoles in 2-propanol yields the corresponding imines. rsc.orgrsc.org

The formation of 3-(aryliminomethyl)chromones from 3-formylchromone and aromatic amines can facilitate further nucleophilic addition. These imines can then react with another molecule of a primary aromatic amine to produce 2-amino-3-(arylaminomethylene)chroman-4-one derivatives. rsc.org This highlights how the initial condensation to form an imine can activate the chromone (B188151) system for subsequent reactions.

Table 1: Examples of Schiff Base and Imine Formation from 2-Amino-3-formylchromone and its Analogs

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Amino-3-formylchromone | (R)-2-amino-2-phenylethanol | Chiral Schiff Base | sigmaaldrich.com |

| 3-Formylchromone | 5-Chloro-2-phenoxy-phenylamine | Imine | researchgate.net |

| 3-Formylchromone | 2-Phenoxy-phenylamine | Imine | researchgate.net |

| 3-Formylchromone | 2-Aminobenzothiazole | Imine | rsc.orgrsc.org |

| 3-(Aryliminomethyl)chromone | Primary Aromatic Amine | 2-Amino-3-(arylaminomethylene)chroman-4-one | rsc.org |

2-Amino-3-formylchromone and its analogs readily undergo condensation reactions with various hydrazine (B178648) derivatives to form hydrazones. tandfonline.comsigmaaldrich.com These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. tandfonline.com The resulting hydrazones are stable compounds and serve as important intermediates for the synthesis of more complex heterocyclic systems. nih.govtandfonline.com For example, the reaction of 2-amino-3-formylchromone with hydrazine derivatives in boiling absolute ethanol with a catalytic amount of acetic acid affords the corresponding hydrazones. tandfonline.com Similarly, the synthesis of hydrazones from 3-formylchromone and carboxylic acid hydrazides can be achieved under solvent-free conditions using boric acid as a catalyst. ijraset.com

Table 2: Synthesis of Hydrazone Derivatives from 2-Amino-3-formylchromone and its Analogs

| Chromone Derivative | Hydrazine Derivative | Reaction Conditions | Product Type | Reference |

| 2-Amino-3-formylchromone | Various hydrazine derivatives | Boiling absolute ethanol, catalytic acetic acid | Hydrazones | tandfonline.com |

| 3-Formylchromone | Carboxylic acid hydrazides | Solvent-free, boric acid, 80°C | Hydrazones | ijraset.com |

The electrophilic centers of 2-amino-3-formylchromone and its analogs make them suitable substrates for cycloaddition and condensation reactions with binucleophilic reagents. These reactions lead to the formation of fused heterocyclic systems. For example, 3-formylchromones can act as heterodienes, dienophiles, or Michael acceptors in reactions with bifunctional nucleophiles. nih.gov The reaction of 3-formylchromones with binucleophiles like enamine ketones/esters and heterocyclic ketene (B1206846) aminals can lead to the site-selective synthesis of fused heterocycles. rsc.org

The imines derived from 3-formylchromones, specifically 3-(aryliminomethyl)chromones, can undergo cycloaddition reactions. For instance, their reaction with chloroketens results in the formation of fused pyridone derivatives. rsc.org Furthermore, 1,3-dipolar cycloaddition is another important reaction pathway. uchicago.edu

Condensation reactions of 2-amino-3-formylchromone with o-aminoaldehydes or ketones can afford new isolated and condensed heterocyclic systems. tandfonline.com The reaction with aminotriazoles can lead to the formation of triazolo[1,5-a]pyrimidines.

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, particularly active methylene (B1212753) compounds, are important reagents for creating new carbon-carbon bonds with 2-amino-3-formylchromone and its analogs.

The Knoevenagel condensation is a key reaction of 3-formylchromones with compounds containing an active methylene group. nih.govniscpr.res.innih.gov This reaction involves a nucleophilic addition of the active hydrogen compound to the formyl group, followed by dehydration. wikipedia.org A variety of active methylene compounds, such as malonic acid derivatives, barbituric acid derivatives, and five-membered heterocycles, can be used. nih.govnih.gov

An environmentally friendly and efficient method for the Knoevenagel condensation of 3-formylchromones with active methylene compounds has been developed using polyethylene (B3416737) glycol 400 (PEG-400) as a green medium under microwave irradiation. niscpr.res.in This protocol has been successfully applied to pharmacologically active heterocycles like rhodanine, creatinine, pyrazol-5-one, and barbituric acid. niscpr.res.in The reaction proceeds efficiently with 3-formylchromones bearing both electron-withdrawing and electron-donating substituents in the aromatic ring. niscpr.res.in

The reaction conditions can be catalyzed by a weak base, such as piperidine (B6355638). mdpi.com For example, the condensation of 3-formylchromone with 2-benzimidazolylacetonitrile occurs in ethanol at room temperature to give a high yield of the corresponding product. mdpi.com

Table 3: Examples of Knoevenagel Condensation Reactions with 3-Formylchromones

| 3-Formylchromone Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 3-Formylchromones | Rhodanine, Creatinine, Pyrazol-5-one, Barbituric acid | PEG-400, Microwave Irradiation | Knoevenagel condensation products | niscpr.res.in |

| 3-Formylchromone | 2-Benzimidazolylacetonitrile | Ethanol, Room Temperature | Knoevenagel condensation product | mdpi.com |

| 3-Formylchromones | Malonic acid and its derivatives | Pyridine (B92270) | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or acrylates | mdpi.com |

| 3-Formylchromone | 2,4-Pentanedione | Ammonium (B1175870) acetate (B1210297), Ethanol | 3-Acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridines | nih.gov |

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)

The reaction of 3-formylchromones with alcohols is highly dependent on the solvent and reaction conditions, leading to distinct products. rsc.orgd-nb.info The C2 position of the chromone ring is highly electrophilic and susceptible to nucleophilic attack by alcohols.

In the presence of primary or secondary alcohols, 2-amino-3-formylchromone analogs undergo a characteristic reaction to form 2-alkoxy-3-enamine derivatives. rsc.org This transformation involves the addition of the alcohol to the C2 position of the pyranone ring, which is followed by a rearrangement. The reaction often displays high selectivity, preferentially forming the Z-isomer of the resulting enamine. rsc.org

For instance, reacting 2-amino-6-ethyl-3-formylchromone with methanol (B129727) or ethanol would yield (Z)-3-((amino)methylene)-6-ethyl-2-methoxychroman-4-one and (Z)-3-((amino)methylene)-6-ethyl-2-ethoxychroman-4-one, respectively. A key feature of this reaction is that it can proceed without the need for an external catalyst. rsc.org

The general transformation can be represented as:

Reactants: this compound + Alcohol (R-OH)

Product: (Z)-3-((amino)methylene)-6-ethyl-2-alkoxychroman-4-one

The stability and formation of these products are influenced by the solvent; for example, using 2-propanol can sometimes lead to the formation of imines instead of the 2-alkoxy-3-enamine products. rsc.org

The 2-alkoxy-3-enamine derivatives formed from the reaction with alcohols are not inert. They can participate in transacetalization reactions when treated with a different alcohol. rsc.org This process involves the exchange of the alkoxy group at the C2 position. For example, a 2-methoxy derivative can be converted into a 2-ethoxy derivative by reacting it with ethanol. This has been demonstrated with both short- and long-chain alcohols. rsc.org

This transacetalization is significant as it provides a pathway to diversify the substituent at the C2 position post-synthesis. Unlike many similar transalkoxylation or transetherification reactions that require expensive catalysts, this process can proceed efficiently without them. rsc.org

Intramolecular Rearrangements and Ring Transformations

The chromone scaffold is prone to rearrangements and ring-opening/ring-closing cascades, particularly when activated by substituents like the 2-amino and 3-formyl groups.

Pyranone Ring Opening and Subsequent Cyclization Pathways

A fundamental aspect of the reactivity of this compound is the susceptibility of its γ-pyranone ring to nucleophilic attack, leading to ring opening. nih.govnih.gov This cleavage typically occurs between the C2 carbon and the heterocyclic oxygen atom. The resulting ring-opened intermediate, often a substituted 2'-hydroxyacrylophenone derivative, is not always isolated but can undergo subsequent intramolecular cyclization to form new heterocyclic systems. nih.govd-nb.info

This pathway is frequently observed in reactions with bifunctional nucleophiles or under conditions that promote rearrangement.

Reaction with Hydrazines: When 2-amino-3-carbamoylchromone (a close analog) reacts with hydrazine or methylhydrazine, the pyranone ring opens and is followed by cyclization to yield 3-aminochromeno[4,3-c]pyrazol-4-ones. researchgate.net A similar pathway is expected for the 3-formyl derivative.

Reaction with Active Methylene Compounds: As mentioned in section 3.1.2.3, reactions with reagents like cyanoacetamide can lead to pyridine derivatives. This occurs via an initial Knoevenagel condensation, followed by nucleophilic attack by the amide nitrogen, pyranone ring opening, and subsequent cyclization/dehydration to form a new pyridone ring fused to the original benzene (B151609) ring. nih.govresearchgate.net

Reaction with Amines: In certain alcoholic media, reaction with secondary amines can lead to enaminoketones, which are products of pyranone ring opening. d-nb.info

These transformations highlight the utility of the chromone system as a latent precursor for a variety of other heterocyclic structures, where the pyranone ring acts as a reactive synthon that can be opened and reconfigured. researchgate.netmdpi.com

Enamine-Mediated Rearrangements to Novel Heterocycles

The reaction of 3-formylchromones with secondary amines can lead to the formation of enaminoketones through a ring-opening mechanism. d-nb.info This transformation is believed to proceed via an initial Michael addition of the amine to the C-2 position, followed by deformylation and subsequent cleavage of the pyran ring. d-nb.info For instance, the reaction of 3-formylchromones with amines like pyrrolidine, N-methylpiperazine, or piperidine in ethanol has been shown to yield enaminoketones. d-nb.info

In some cases, the initially formed enamine can participate in further rearrangements to generate novel heterocyclic structures. The specific outcome of these reactions can be influenced by the nature of the amine and the reaction conditions. The synthesis of enamine-type Schiff bases from 2-amino acids and 1,3-dicarbonyl compounds has also been explored, highlighting the versatility of enamine chemistry in generating diverse molecular architectures. nih.gov

Formation of Chromanone Derivatives via Nucleophilic Addition

Nucleophilic addition to the chromone system, particularly at the C-2 position, can lead to the formation of chromanone derivatives. The 3-(aryliminomethyl) group in derivatives of 3-formylchromone facilitates the addition of various nucleophiles, including aromatic primary amines, alcohols, and thiols. rsc.org The reaction of 3-(aryliminomethyl)chromones with aromatic primary amines results in the formation of 2-amino-3-(arylaminomethylene)chroman-4-one derivatives. rsc.org

The reaction of 3-formyl-6-methylchromone (B1298627) with primary amines and secondary phosphine (B1218219) oxides can yield phosphinoyl-functionalized 3-aminomethylene chromanones, particularly when the reaction is carried out with aliphatic amines or aminoalcohols at elevated temperatures (80 °C). acs.orgnih.govresearchgate.net In contrast, reactions with aromatic amines often require a basic catalyst and may not proceed to completion. acs.orgnih.gov Detailed studies have shown that the formation of these chromanone derivatives can be influenced by the basicity of the amine used. acs.org

The proposed mechanism for the formation of these chromanones involves a nucleophilic attack of the amine and a subsequent ring-opening step. acs.org Quantum chemical calculations have indicated that this process has a high energy barrier. acs.org

Influence of Substituents at the C-6 Position (e.g., Ethyl vs. Halogen) on Reactivity

The nature of the substituent at the C-6 position of the 2-amino-3-formylchromone ring system can significantly influence its reactivity. The electron-donating or electron-withdrawing properties of the substituent can affect the electron density of the chromone ring and, consequently, its susceptibility to nucleophilic attack.

For instance, the presence of an electron-donating group like an ethyl group at the C-6 position would be expected to increase the electron density of the aromatic ring, potentially influencing the rates and pathways of reactions. Conversely, a halogen atom, which is an electron-withdrawing group, would decrease the electron density. This difference in electronic properties can lead to variations in reactivity. For example, in the reaction of 6-substituted 3-formylchromones with cyanoacetamide, the nature of the C-6 substituent (H, C2H5, or NO2) was shown to affect the product distribution. nih.govmdpi.com While a mixture of products was obtained with hydrogen and ethyl substituents, only a single product was isolated in the case of the 6-nitro derivative. nih.govmdpi.com

The bromine atom at the C-6 position in 2-amino-6-bromo-3-formylchromone (B1202444) is susceptible to substitution by other nucleophiles. This provides a handle for further functionalization of the chromone core.

Solvent Effects on Regio- and Stereo-selectivity of Reactions

The choice of solvent can have a profound impact on the regio- and stereoselectivity of reactions involving this compound and its analogs. Solvents can influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize ionic species. libretexts.org This can be particularly important in reactions that proceed through charged intermediates, such as S_N1-type mechanisms. libretexts.orglibretexts.org By stabilizing carbocation-like transition states, polar protic solvents can accelerate unimolecular substitution reactions. libretexts.org

In contrast, polar aprotic solvents, like acetonitrile (B52724) and dimethylformamide (DMF), lack acidic protons and are less effective at solvating anions. wikipedia.org This can enhance the reactivity of anionic nucleophiles, favoring S_N2-type reactions. wikipedia.orglibretexts.org

The reaction of 3-formylchromone with cyclic secondary amines in alcoholic media demonstrates the critical role of the solvent. d-nb.info Varying the alcohol used as the solvent can alter the course of the reaction, leading to different products. d-nb.info Similarly, in the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides, the choice of solvent can influence the product outcome. acs.org For example, complete conversion to the corresponding chromonyl-substituted α-hydroxyphosphine oxide was achieved in acetonitrile at room temperature. acs.org

Furthermore, the solubility of the final product in the chosen solvent can also play a crucial role, as it can influence the position of the equilibrium. d-nb.info In some cases, the purity of the product is also dependent on the reaction temperature and solvent, with decomposition observed at higher temperatures. researchgate.net

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of 2-Amino-6-ethyl-3-formylchromone are distinguished by absorption bands corresponding to the stretching and bending vibrations of its key functional groups. The chromone (B188151) core possesses a carbonyl group (C4=O), the C3 position holds a formyl group (-CHO), and the C2 position is substituted with an amino group (-NH₂).

The carbonyl stretching vibrations are particularly informative. The formyl C=O stretch is expected to appear at a higher wavenumber compared to the chromone ring's C=O stretch due to the differing electronic environments. For a similar compound, 2-amino-6-bromo-3-formylchromone (B1202444), the formyl C=O stretch is observed around 1678 cm⁻¹ in the IR spectrum and 1685 cm⁻¹ in the Raman spectrum. nih.gov The pyrone C=O stretching vibration occurs at a slightly lower frequency. uwosh.edu

The amino group (-NH₂) gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric N-H stretching modes are observed in the region of 3300-3500 cm⁻¹. For instance, in 2-amino-6-bromo-3-formylchromone, the NH₂ asymmetric stretch is noted at 3380 cm⁻¹. nih.gov The participation of the amino group in intramolecular hydrogen bonding can lead to a broadening and shifting of these bands. nih.gov

The formyl group also displays a characteristic C-H stretching vibration, which is typically found in the 2800-2900 cm⁻¹ range. In the bromo-analogue, this aldehyde C-H stretch is located at 2830 cm⁻¹. nih.gov

The ethyl group at the C6 position introduces vibrations associated with its C-H bonds. Strong C-H stretching vibrations from the -CH₂- and -CH₃ groups are expected in the 2845-2975 cm⁻¹ region. docbrown.info

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3380 | nih.gov |

| Symmetric N-H Stretch | ~3200-3300 | ||

| Formyl (-CHO) | C-H Stretch | ~2830 | nih.gov |

| C=O Stretch | ~1678 - 1685 | nih.gov | |

| Chromone Ring | C=O Stretch | ~1645 | uwosh.edunih.gov |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2845 - 2975 | docbrown.info |

The vibrations of the fused aromatic and heterocyclic rings in the chromone scaffold produce a complex but characteristic pattern in the "fingerprint region" of the spectrum (below 1600 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. nih.gov For ethylbenzene, characteristic benzene (B151609) ring vibrations are observed near 1600 and 1500 cm⁻¹. docbrown.info The heterocyclic pyran ring also contributes to this region. The analysis of these vibrations, often aided by computational studies, confirms the presence and substitution pattern of the bicyclic chromone system. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be mapped out.

The ¹H-NMR spectrum of this compound provides a wealth of structural information. The aldehyde proton of the formyl group is highly deshielded and is expected to appear as a sharp singlet far downfield, typically above δ 9.8 ppm. nih.gov

The protons of the amino group (-NH₂) usually appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. In the related 2-amino-6-bromo-3-formylchromone, this signal is observed around δ 6.95 ppm. nih.gov

The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their relationship to each other and the ethyl substituent. Protons on aromatic rings typically resonate between δ 6.5 and 8.0 ppm. libretexts.org The ethyl group at C6 will influence the chemical shifts of the adjacent protons (H5 and H7). The H5 proton will likely appear as a doublet, coupled to H7, while the H7 proton will appear as a doublet of doublets (coupled to H5 and H8), and H8 will be a doublet coupled to H7.

The ethyl group itself will produce a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), due to spin-spin coupling between them. The methylene protons, being benzylic, will resonate further downfield (typically δ 2.0-3.0 ppm) than the methyl protons. libretexts.org

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source(s) |

|---|---|---|---|---|

| CHO | > 9.8 | Singlet (s) | - | nih.gov |

| NH₂ | ~7.0 (broad) | Broad Singlet (br s) | - | nih.gov |

| Aromatic-H | 7.0 - 8.1 | Multiplet (m) | - | nih.govlibretexts.org |

| Ethyl -CH₂- | ~2.7 | Quartet (q) | ~7.5 | libretexts.org |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | ~7.5 | libretexts.org |

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons are the most deshielded. The aldehyde carbon is expected to resonate around δ 190 ppm, while the chromone C4-carbonyl appears around δ 176 ppm. nih.gov

The carbons of the aromatic and heterocyclic rings absorb in the δ 110-160 ppm range. libretexts.org The carbon attached to the amino group (C2) and the oxygen atom (C8a) will have characteristic chemical shifts influenced by these heteroatoms. The presence of the electron-donating ethyl group at C6 will cause a slight shielding (upfield shift) of the C6 carbon and other carbons in the ortho and para positions relative to it (C5, C7, and C8a), and a minor deshielding (downfield shift) of the ipso carbon (C6). nih.gov The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|

| C=O (Formyl) | ~191 | nih.gov |

| C=O (Chromone) | ~176 | nih.gov |

| Aromatic/Heterocyclic Cs | 112 - 158 | nih.govlibretexts.org |

| Ethyl -CH₂- | ~28 | |

| Ethyl -CH₃ | ~15 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu It would show correlations between the adjacent aromatic protons (e.g., H5 with H7, H7 with H8) and, crucially, between the methylene and methyl protons of the ethyl group, confirming its presence and connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It would be used to unambiguously link each proton signal (e.g., the aldehyde proton, aromatic protons, ethyl protons) to its corresponding carbon atom in the ¹³C-NMR spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the aldehyde proton to the C3 and C2 carbons. It would also show correlations from the H5 proton to the C4, C6, and C8a carbons, and from the methylene protons of the ethyl group to the C5, C6, and C7 carbons, thus confirming the position of the ethyl group on the aromatic ring. epfl.ch

Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to ascertain its exact mass.

Predicted Mass Spectrometry Data:

While experimental data is unavailable, predicted mass spectrometry values for the related compound, 6-ethyl-3-formylchromone (B1349945) (C₁₂H₁₀O₃), can offer insight into the expected molecular ion peaks for this compound (C₁₂H₁₁NO₃).

| Adduct | Predicted m/z for 6-ethyl-3-formylchromone |

| [M+H]⁺ | 203.07027 |

| [M+Na]⁺ | 225.05221 |

| [M-H]⁻ | 201.05571 |

| [M+NH₄]⁺ | 220.09681 |

| [M+K]⁺ | 241.02615 |

| [M+H-H₂O]⁺ | 185.06025 |

| [M]⁺ | 202.06244 |

| [M]⁻ | 202.06354 |

Data is for the related compound 6-ethyl-3-formylchromone and is predictive.

The molecular ion peak ([M]⁺) for this compound would be expected at a nominal mass of 217 g/mol . The fragmentation pattern in the mass spectrum would provide crucial information about the compound's structure. Characteristic fragments would likely arise from the loss of the formyl group (-CHO), the ethyl group (-CH₂CH₃), and potentially cleavage of the chromone ring itself. Analysis of these fragments would help to confirm the presence and positioning of the functional groups.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the this compound molecule.

Anticipated Crystallographic Data:

Comprehensive Correlation of Spectroscopic Data with Proposed Molecular Structures

The culmination of the characterization process involves the integration of all spectroscopic data. The molecular formula derived from mass spectrometry would be corroborated by the detailed structural information from NMR and IR spectroscopy (though not detailed here as per the outline). Finally, the precise three-dimensional structure from X-ray crystallography would provide the ultimate confirmation of the proposed molecular architecture of this compound. The correlation of these diverse data sets is essential for the unambiguous structural elucidation of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Optimization of Ground State Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For molecules like 2-amino-6-ethyl-3-formylchromone, this process also involves conformational analysis to identify the most stable arrangement of its flexible substituent groups.

Theoretical studies on the analogous compound 2-amino-6-bromo-3-formylchromone (B1202444) have shown that key conformational questions involve the rotation around the C-C bond connecting the formyl group and the C-N bond of the amino group. Calculations reveal that planar arrangements, where the formyl and amino groups are coplanar with the chromone (B188151) ring, are generally the most stable due to favorable electronic delocalization. The potential energy surface is scanned by systematically rotating these groups to locate the global energy minimum, which corresponds to the most populated conformation of the molecule.

Disclaimer: The following data is for the related compound 2-amino-6-bromo-3-formylchromone and is presented to illustrate typical geometric parameters.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a Chromone Analogue

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4=O11 (Carbonyl) | 1.23 Å |

| Bond Length (Å) | C3-C10 (Formyl) | 1.45 Å |

| Bond Length (Å) | C10=O12 (Formyl) | 1.22 Å |

| Bond Length (Å) | C2-N13 (Amino) | 1.36 Å |

| Bond Angle (°) | O5-C4-C10 | 118.5° |

| Bond Angle (°) | C3-C10-O12 | 123.0° |

Simulation and Interpretation of Vibrational Spectra

Once the optimized geometry is obtained, harmonic vibrational frequencies can be calculated. These frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be used to simulate the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data is a critical method for confirming the structure of a synthesized compound.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. To improve agreement with experimental results, calculated frequencies are uniformly scaled using empirical scaling factors. For B3LYP/6-311++G(d,p) calculations, a scaling factor of around 0.96 is commonly applied. The analysis of vibrational modes allows for the definitive assignment of specific peaks in an experimental spectrum to particular functional groups. For instance, the characteristic C=O stretching vibrations of the chromone ketone and the formyl group, as well as the N-H stretches of the amino group, appear in distinct regions of the IR spectrum.

Disclaimer: The vibrational data below is based on studies of 2-amino-6-bromo-3-formylchromone and is representative of the types of vibrations expected for the title compound.

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments for a Chromone Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Asymmetric Stretch | 3450 cm⁻¹ | Amino Group |

| N-H Symmetric Stretch | 3350 cm⁻¹ | Amino Group |

| C-H Stretch (Formyl) | 2850 cm⁻¹ | Aldehyde Group |

| C=O Stretch (Ketone) | 1655 cm⁻¹ | Chromone Ring |

| C=O Stretch (Formyl) | 1690 cm⁻¹ | Aldehyde Group |

| N-H Bending | 1620 cm⁻¹ | Amino Group |

Analysis of Electronic Properties (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

DFT calculations provide deep insights into the electronic behavior of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic excitation.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify negative potential (electron-rich), often associated with lone pairs on heteroatoms like oxygen and nitrogen, and are prone to electrophilic attack. Blue areas indicate positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. For 2-amino-3-formylchromone (B160151) analogues, MEP maps clearly show strong negative potential around the carbonyl oxygens and a positive potential near the amino hydrogens, highlighting these as key sites for intermolecular interactions. researchgate.net

Disclaimer: The HOMO-LUMO energy gap value is a representative figure from studies on similar 6-substituted chromone derivatives. researchgate.net

Table 3: Calculated Electronic Properties for a Representative Chromone Analogue

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.2 eV | Indicator of chemical reactivity and stability |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms and the chemical bonds between them. arxiv.orgrsc.orgscm.com This analysis identifies critical points in the electron density where the gradient is zero. Of particular interest are the bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.

The properties of the electron density at these BCPs reveal the nature of the chemical bond. Key parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. nih.govorientjchem.org

QTAIM analysis of a chromone analogue like 2-amino-6-bromo-3-formylchromone would allow for a quantitative description of the covalent character of the C-C, C=O, and C-N bonds within the molecule, as well as weaker intramolecular interactions.

Disclaimer: The following data is derived from the analogue 2-amino-6-bromo-3-formylchromone and serves to illustrate the application of QTAIM.

Table 4: Representative QTAIM Parameters at Bond Critical Points (BCPs) for a Chromone Analogue

| Bond | Electron Density (ρ) (e·Å⁻³) | Laplacian (∇²ρ) (e·Å⁻⁵) | Bond Character |

|---|---|---|---|

| C4=O11 (Carbonyl) | 0.35 | -2.10 | Polar Covalent |

| C2-N13 (Amino) | 0.28 | -1.55 | Polar Covalent |

| N-H···O (H-bond) | 0.04 | +0.85 | Closed-shell (H-bond) |

Calculation of Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Potential (μ) : Represents the "escaping tendency" of electrons from a system. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge. Calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of a series of related compounds, such as different substituted chromones.

Disclaimer: The values below are calculated from the representative HOMO/LUMO energies in Table 3 to illustrate the concept.

Table 5: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | -E(LUMO) | 2.0 eV | Energy gained by adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.1 eV | Resistance to deformation |

| Chemical Potential (μ) | -(I + A) / 2 | -4.1 eV | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 4.00 eV | Propensity to accept electrons |

Theoretical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reaction mechanism, researchers can map the energy profile from reactants to products, identifying key intermediates and, most importantly, the high-energy transition states that govern the reaction rate.

The 3-formylchromone scaffold is known for its versatile reactivity. mdpi.comd-nb.info For example, theoretical studies on the closely related 3-formyl-6-methylchromone (B1298627) have been used to investigate its three-component reaction with primary amines and secondary phosphine (B1218219) oxides. DFT calculations can be used to compare different possible reaction pathways. One pathway might involve the initial formation of a Schiff base (imine) at the formyl group, followed by nucleophilic attack by the phosphine oxide. An alternative pathway could be the initial addition of the phosphine oxide to the formyl group to form an α-hydroxyphosphine oxide intermediate, which then reacts with the amine.

By calculating the energies of all reactants, intermediates, transition states, and products, an energy profile diagram can be constructed. The pathway with the lowest-energy transition state is the most kinetically favorable. These models have shown that for certain amines, the reaction proceeds through an α-aminophosphine oxide, while for others, a ring-opening and rearrangement can occur, leading to different structural isomers. This predictive capability is essential for understanding reaction outcomes and optimizing synthetic conditions. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (Methodology Focused)

Molecular docking is a pivotal computational technique employed in drug discovery and molecular biology to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). acs.orgnih.gov This method allows for the virtual screening of the interaction between a ligand and the active site of a target protein, predicting the binding conformation and affinity. nih.gov The process is fundamental in understanding the potential biological activity of compounds like this compound and its derivatives. The general methodology involves several key steps: ligand preparation, receptor preparation, the docking simulation itself, and post-docking analysis. nih.gov

Ligand Preparation:

The initial step involves the generation and optimization of the three-dimensional structure of the ligand. For chromone derivatives, 3D structures are often retrieved from chemical databases such as PubChem in SDF (Structure-Data File) format. nih.gov Alternatively, the structures can be drawn using specialized software like GaussView 6. nih.gov Following this, a crucial process of energy minimization and structure optimization is performed. This is commonly achieved using quantum mechanical methods like Density Functional Theory (DFT), with a specific functional and basis set, for instance, B3LYP/6-31G(d,p). nih.gov This optimization ensures that the ligand is in a low-energy, stable conformation. The final step in ligand preparation is the conversion of the optimized structure into a suitable file format, such as PDBQT, which is required by many docking programs. nih.gov This conversion is often facilitated by tools like the OpenBabel plugin within software packages like PyRx. nih.gov

Receptor Preparation:

The target protein's three-dimensional structure is typically obtained from the Protein Data Bank (PDB), a comprehensive repository of macromolecular structural data. nih.gov Before docking can proceed, the receptor structure must be prepared. This involves several steps, such as the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of charges. youtube.com The protein is then defined as the "receptor" within the docking software, and the binding site or "active site" is specified. youtube.com

Docking Simulation:

With the prepared ligand and receptor, the docking simulation can be executed using specialized software. Commonly used programs for this purpose include AutoDock and AutoDock Vina. acs.orgnih.gov These programs systematically explore various possible conformations of the ligand within the receptor's binding site, calculating the binding energy for each conformation. The output of the simulation is a set of predicted binding poses, ranked by their binding affinity, which is typically expressed in kcal/mol. acs.orgnih.govnih.gov A more negative binding energy value generally indicates a stronger and more stable interaction between the ligand and the receptor.

In a study on 6-substituted 3-formyl chromone derivatives, this methodology was used to evaluate their potential as anti-diabetic agents. nih.gov The derivatives were docked against several protein targets, including Insulin Degrading Enzyme (IDE). nih.gov For example, 6-isopropyl-3-formyl chromone exhibited a strong binding affinity for IDE with a binding energy of -8.5 kcal/mol. nih.gov

Post-Docking Analysis:

Following the docking simulation, further computational analyses are often performed to validate the results and gain deeper insights into the stability and dynamics of the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the behavior of the complex over time, providing a more dynamic picture of the interaction. acs.orgnih.gov Software like Gromacs is frequently used for this purpose. acs.orgnih.gov The stability of the protein-ligand complex at the active site is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation period, with stable complexes showing RMSD values typically between 0.2 and 0.5 nm. nih.gov

MM-PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is another post-docking analysis technique used to calculate the free energy of binding. acs.orgnih.gov This provides a more accurate estimation of the binding affinity compared to the scoring functions used in the initial docking simulation. acs.orgnih.gov

The table below summarizes the key software and parameters often employed in the molecular docking studies of chromone derivatives.

| Step | Software/Method | Purpose | Example from Chromone Derivative Studies |

| Ligand Preparation | PubChem, GaussView 6 | Obtain/draw 3D structure | 3D structures of 3-formyl chromone derivatives retrieved from PubChem. nih.gov |

| Gaussian 16 (B3LYP/6-31G(d,p)) | Energy minimization and optimization | Structures of flavonoid ligands optimized at the B3LYP/6-31G(d,p) level. nih.gov | |

| PyRx (OpenBabel plugin) | Convert file format to PDBQT | Ligand structures converted to PDBQT format. nih.gov | |

| Receptor Preparation | Protein Data Bank (PDB) | Obtain protein crystal structure | Crystal structure of Insulin Degrading Enzyme (PDB ID: 6BF8) retrieved. nih.gov |

| Docking Software (e.g., MOE) | Add hydrogens, define receptor | Polar hydrogens added and protein defined as the receptor. youtube.com | |

| Docking Simulation | AutoDock 4, AutoDock Vina | Predict binding poses and affinity | Used to dock 4H-chromone derivatives with the Bcr-Abl oncogene. acs.orgnih.gov |

| Post-Docking Analysis | Gromacs | Molecular Dynamics (MD) simulations | MD simulations performed for up to 20 ns to check complex stability. acs.orgnih.gov |

| g_mmpbsa | MM-PBSA calculations | Relative free binding energy evaluated using the MM-PBSA method. acs.orgnih.gov |

Detailed research findings from studies on related 3-formylchromone derivatives highlight the utility of this methodology. For instance, in the investigation of potential anti-diabetic agents, various 6-substituted 3-formyl chromones were docked with multiple protein targets. The binding energies obtained provided a quantitative measure of their potential efficacy.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference Standard | Binding Energy of Standard (kcal/mol) |

| 6-isopropyl-3-formyl chromone | Insulin Degrading Enzyme (IDE) | -8.5 | Dapagliflozin | -7.9 |

| Vitexin | Insulin Degrading Enzyme (IDE) | -8.3 | Dapagliflozin | -7.9 |

| Myricetin | Insulin Degrading Enzyme (IDE) | -8.4 | Dapagliflozin | -7.9 |

Data sourced from a study on 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents. nih.gov

This methodical approach, combining docking simulations with more rigorous techniques like MD simulations and MM-PBSA, provides a powerful framework for predicting and understanding the molecular interactions that underpin the biological activities of novel compounds such as this compound.

Derivatization and Utilization As Chemical Building Blocks for Novel Heterocyclic Systems

Synthesis of Polycyclic and Fused Heterocyclic Architectures

The strategic placement of the amino and formyl groups on the chromone (B188151) backbone of 2-Amino-6-ethyl-3-formylchromone facilitates a variety of cyclization and condensation reactions, leading to the formation of a wide array of polycyclic and fused heterocyclic systems. These reactions often proceed through the initial interaction of a nucleophile with the formyl group, followed by a subsequent intramolecular reaction involving the amino group or the chromone ring itself.

Formation of Pyrano- and Pyridinobenzopyran Derivatives

The synthesis of pyrano-fused chromones, specifically pyrano[3,2-c]chromone derivatives, can be achieved through multicomponent reactions. For instance, the reaction of a 4-hydroxycoumarin (B602359) (a structural isomer of a chromone) with an aldehyde and an active methylene (B1212753) compound like indan-1,3-dione in the presence of a suitable catalyst can yield pyrano[3,2-c]chromene-diones. frontiersin.org While direct examples starting from this compound are not extensively documented, its reaction with active methylene compounds such as malononitrile (B47326) or cyanoacetamide provides a pathway to related structures. The reaction of 6-ethyl-3-formylchromone (B1349945) with cyanoacetamide has been shown to produce 2-cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide, a key intermediate that can undergo further cyclization. researchgate.net

The construction of pyridinobenzopyran derivatives, which are essentially chromone-fused pyridines, can be accomplished through condensation reactions. The reaction of 3-formylchromones with compounds containing an active methylene group adjacent to a nitrogen atom, such as cyanoacetamide or malononitrile, in the presence of a base, can lead to the formation of a pyridine (B92270) ring fused to the chromone scaffold. eurjchem.com These reactions typically involve a Knoevenagel condensation followed by an intramolecular cyclization.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 6-Ethyl-3-formylchromone | Cyanoacetamide | 2-Cyano-3-(6-ethyl-4-oxo-4H-1-benzopyran-3-yl)acrylamide | researchgate.net |

| 3-Formylchromone | Malononitrile | Pyridinobenzopyran derivative | eurjchem.com |

| 4-Hydroxycoumarin | Aromatic Aldehyde, Indan-1,3-dione | Pyrano[3,2-c]chromene-dione | frontiersin.org |

Construction of Pyrazolo- and Pyrimidino-Fused Systems

The versatile reactivity of this compound extends to the synthesis of pyrazole (B372694) and pyrimidine-fused systems. The reaction of 3-formylchromones with hydrazine (B178648) derivatives is a common method for the preparation of pyrazolo-fused chromones. beilstein-journals.org For example, the reaction with hydrazine hydrate (B1144303) can lead to the formation of a pyrazole ring fused to the chromone at the 2,3-positions. The reaction of 3-formylchromones with 5-aminopyrazoles has been reported to yield pyrazolo[3,4-b]pyridines, demonstrating a ring transformation reaction. researchgate.net

Similarly, pyrimidino-fused chromones can be synthesized by reacting this compound with reagents containing a guanidine (B92328) or urea (B33335) moiety. researchgate.netgoogle.com The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea, is a well-established method for synthesizing dihydropyrimidines and can be adapted for the synthesis of pyrimidino-fused systems. units.itnih.gov The reaction of 3-formylchromones with aminopyrimidines can also lead to the formation of pyrimido[1,2-a]pyrimidines. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Formylchromone | 5-Aminopyrazole | Pyrazolo[3,4-b]pyridine | researchgate.net |

| 3-Formylchromone | Hydrazine Hydrate | Pyrazolo-fused chromone | beilstein-journals.org |

| This compound | Guanidine/Urea | Pyrimidino-fused chromone | researchgate.netgoogle.com |

| 3-Formylchromone | Aminopyrimidine | Pyrimido[1,2-a]pyrimidine | nih.gov |

Incorporation into Other Heterocyclic Ring Systems (e.g., Thiazoles, Diazepines)

The synthetic utility of this compound also includes its incorporation into other important heterocyclic rings such as thiazoles and diazepines. The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a reactive bromoacetyl group with a thioamide. nih.gov While a direct synthesis from this compound is not explicitly detailed, it can serve as a precursor to intermediates that can then be converted to thiazolyl-chromones.

The formation of diazepine-fused chromones can be envisaged through the reaction of this compound with various diamine derivatives. The specific reaction conditions would dictate the nature of the resulting diazepine (B8756704) ring.

Development of Chiral Ligands and Organometallic Complexes

A significant application of this compound lies in the synthesis of chiral Schiff base ligands and their subsequent use in the formation of organometallic complexes. rsc.org The condensation of the formyl group with a chiral amine or amino alcohol readily yields a chiral Schiff base. These ligands, possessing both the chromone scaffold and a chiral center, are of great interest in coordination chemistry and asymmetric catalysis.

For instance, the reaction of 2-Amino-3-formylchromone (B160151) with (R)-2-amino-2-phenylethanol produces a novel chiral Schiff base ligand. rsc.org This ligand can then be used to form complexes with various metal ions, such as copper(II) and zinc(II). rsc.orgresearchgate.net The characterization of these complexes often involves techniques like IR, UV-Vis, and NMR spectroscopy to elucidate their structure and coordination geometry. researchgate.netresearchgate.netnih.govnih.govmdpi.com

| Chiral Amine/Amino Alcohol | Metal Ion | Complex Type | Reference |

| (R)-2-Amino-2-phenylethanol | Cu(II), Zn(II) | Chiral Schiff base complex | rsc.org |

| Various amino acids | Zn(II) | Water-soluble Schiff base complex | researchgate.net |

| Natural aldehydes and various diamines | Cu(II) | Schiff base complex | nih.gov |

Exploration of Chromone-Based Scaffolds for Further Chemical Transformations

The this compound scaffold serves as a versatile platform for a variety of further chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of the formyl and amino groups, as well as the potential for substitution on the chromone ring, opens up numerous possibilities for derivatization.

One important class of transformations involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. masterorganicchemistry.com These reactions are powerful tools for forming new carbon-carbon bonds. For these reactions to be applied to the this compound scaffold, it would typically first need to be functionalized with a halide (e.g., bromine or iodine) at a suitable position on the aromatic ring. Subsequent coupling with boronic acids (in the Suzuki reaction) or alkenes (in the Heck reaction) can then be used to introduce a wide range of substituents, further diversifying the chemical space accessible from this starting material.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 3-formylchromones often involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. researchgate.netuchile.cl While effective, this method raises environmental concerns due to the use of hazardous reagents. A significant future research avenue lies in the development of greener and more sustainable synthetic pathways to 2-Amino-6-ethyl-3-formylchromone.

Researchers are increasingly exploring oxidant-free, multi-component reactions under green conditions to construct complex heterocyclic systems. researchgate.net Future efforts could focus on one-pot syntheses that minimize waste and energy consumption. The use of environmentally benign solvents, such as water or bio-based solvents, and the application of catalyst systems that can be easily recovered and reused will be crucial. researchgate.net Microwave-assisted organic synthesis, known for its ability to accelerate reaction rates and improve yields, also presents a promising alternative for the efficient synthesis of chromone (B188151) derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chromone Synthesis

| Methodology | Reagents & Conditions | Advantages | Disadvantages |

| Traditional (Vilsmeier-Haack) | 2'-Hydroxyacetophenones, POCl₃, DMF researchgate.netuchile.cl | High yields, well-established | Harsh reagents, hazardous waste |

| Green Synthesis | Primary amines, β-ketoesters, 2-hydroxychalcones, Sc(OTf)₃ catalyst researchgate.net | Oxidant-free, multi-component, green conditions | May require optimization for specific substrates |

| Microwave-Assisted Synthesis | Base-mediated aldol (B89426) condensation nih.gov | Rapid, efficient, often higher yields | Requires specialized equipment |

| Catalytic Methods | Use of recyclable, non-toxic catalysts like Zn[(L)proline]₂ in aqueous media researchgate.net | Environmentally friendly, mild conditions | Catalyst may need to be tailored for specific reactions |

In-depth Mechanistic Investigations of Complex Reactions

The 3-formylchromone core is characterized by multiple electrophilic centers, making it susceptible to attack by various nucleophiles. nih.govacs.org This reactivity can lead to a diverse array of products, including Schiff bases, Michael adducts, and products of ring-opening reactions. researchgate.netmdpi.com A critical area for future research is the detailed mechanistic elucidation of these complex transformations, particularly for this compound.

Solvent polarity and the nature of the reactants can significantly influence the reaction pathway, leading to either Schiff base formation or chromanone derivatives. researchgate.netrsc.org Quantum chemical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction barriers and the relative stabilities of intermediates and transition states. acs.org Such computational investigations, coupled with meticulous experimental studies, will enable a deeper understanding of the factors governing product selectivity and allow for the rational design of reaction conditions to favor the desired outcome.

Design and Synthesis of Advanced Derivatized Compounds with Tunable Reactivity

The inherent reactivity of this compound provides a rich platform for the synthesis of a wide range of derivatives with tailored properties. The formyl group can be readily converted into other functional groups, such as hydroxymethyl, carboxyl, or cyano groups, each offering unique chemical handles for further modification. uchile.clmdpi.com The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to construct novel heterocyclic systems. sigmaaldrich.comeurjchem.com

Future research should focus on the strategic design and synthesis of derivatized compounds where the electronic and steric properties are finely tuned. The introduction of various substituents on the aromatic ring and at the amino and formyl positions can significantly impact the molecule's reactivity and its potential applications. nih.gov This tailored derivatization is key to developing compounds with specific biological activities or material properties.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Products |

| Condensation | Primary amines, active methylene (B1212753) compounds mdpi.comeurjchem.com | Schiff bases, enaminones, fused heterocycles |

| Reduction | NaBH₄, 2-Propanol/Alumina uchile.cl | 2-Amino-6-ethyl-3-(hydroxymethyl)chromone |

| Oxidation | Mild oxidizing agents | 2-Amino-6-ethyl-4-oxo-4H-chromene-3-carboxylic acid |

| Cyclization | Bifunctional nucleophiles eurjchem.com | Fused polycyclic systems |

| Acylation/Alkylation | Acyl halides, alkyl halides | N-acylated or N-alkylated derivatives |

Integration of High-Throughput Screening and Computational Methods in Discovery

The discovery of novel applications for this compound and its derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods. nih.govnyu.edubmglabtech.com HTS allows for the rapid testing of large libraries of compounds against specific biological targets or for desired material properties. pharmaron.com This approach can efficiently identify "hit" compounds that can then be further optimized.

In parallel, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity or properties of virtual libraries of derivatives. nih.gov This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The combination of HTS and computational modeling creates a powerful synergy for the accelerated discovery of new lead compounds.

Exploration of Novel Chemical Applications of the Chromone Scaffold

The chromone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govasianpubs.orgnih.gov Future research should explore the potential of this compound and its derivatives in these and other therapeutic areas. The unique substitution pattern of this compound may lead to novel mechanisms of action or improved selectivity for biological targets.

Beyond medicinal chemistry, the photochemical properties of chromone analogs suggest their potential use as fluorescent probes or in materials science. researchgate.netasianpubs.org The extended π-system and the presence of heteroatoms in this compound could be exploited to develop novel dyes, sensors, or electronic materials. A systematic investigation into these underexplored application areas could reveal new and valuable uses for this versatile chemical scaffold.

Q & A

Q. What methodologies validate the biological activity of novel chromone derivatives?

- Combine in silico docking (targeting enzymes like ectonucleotidases) with in vitro assays (e.g., apoptosis induction in cancer cells). Substituent effects on bioactivity can be mapped via SAR studies using 6-ethyl/fluoro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.